5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-20-12-5-2-10(3-6-12)9-16-11-4-7-13-14(8-11)18-15(19)17-13/h2-8,16H,9H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHROYPWCDETLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Chemical Profile
Molecular Identity
Key Functional Groups
- Benzimidazolone core : A fused bicyclic system comprising a benzene ring and an imidazolone ring.
- 5-position substituent : A secondary amine linked to a 4-methoxybenzyl group.
Synthetic Routes
Cyclization of Substituted o-Phenylenediamine Derivatives
The benzimidazolone scaffold is typically synthesized via cyclization of o-phenylenediamine derivatives with carbonyl sources such as urea or phosgene. For the target compound, the 5-position amino group must be introduced before or after cyclization.
Route 1: Nitro Reduction and Reductive Amination
Synthesis of 5-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one :
- Starting Material : 4-nitro-o-phenylenediamine.
- Cyclization : React with urea at elevated temperatures (150–200°C) or under reflux in a high-boiling solvent (e.g., dimethylformamide).
$$
\text{4-nitro-o-phenylenediamine} + \text{urea} \xrightarrow{\Delta} \text{5-nitrobenzimidazolone} + \text{NH}_3
$$ - Yield : ~70–80% (based on analogous benzimidazolone syntheses).
Nitro Reduction :
Reductive Amination :
- React 5-aminobenzimidazolone with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.
$$
\text{5-aminobenzimidazolone} + \text{4-methoxybenzaldehyde} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{Target Compound}
$$ - Conditions : Methanol, room temperature, 12–24 hours.
- Yield : 60–75% (estimated from analogous reductive aminations).
- React 5-aminobenzimidazolone with 4-methoxybenzaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) and acetic acid.
Route 2: Direct Alkylation of 5-Aminobenzimidazolone
- Alkylation with 4-Methoxybenzyl Halide :
- React 5-aminobenzimidazolone with 4-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH).
$$
\text{5-aminobenzimidazolone} + \text{4-methoxybenzyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound}
$$ - Conditions : Dimethylformamide (DMF), 80°C, 6–8 hours.
- Yield : 50–65% (based on similar N-alkylation reactions).
- React 5-aminobenzimidazolone with 4-methoxybenzyl bromide in the presence of potassium carbonate (K₂CO₃) or sodium hydride (NaH).
One-Pot Synthesis from Functionalized Diamines
A streamlined approach involves introducing the 4-methoxybenzylamino group during the diamine stage, followed by cyclization:
Synthesis of 5-[(4-methoxybenzyl)amino]-o-phenylenediamine :
- Starting Material : 5-nitro-o-phenylenediamine.
- Alkylation : Treat with 4-methoxybenzyl chloride and K₂CO₃ in acetonitrile.
$$
\text{5-nitro-o-phenylenediamine} + \text{4-methoxybenzyl chloride} \xrightarrow{\text{K}2\text{CO}3} \text{5-nitro-N-(4-methoxybenzyl)-o-phenylenediamine}
$$ - Nitro Reduction : Catalytic hydrogenation to yield the diamine.
Cyclization with Urea :
Analytical Characterization
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Reductive Amination) | Route 2 (Direct Alkylation) | One-Pot Synthesis |
|---|---|---|---|
| Steps | 3 | 2 | 2 |
| Key Reagents | NaBH₃CN, 4-methoxybenzaldehyde | 4-methoxybenzyl bromide | 4-methoxybenzyl chloride |
| Yield | 60–75% | 50–65% | 55–70% |
| Purification | Column chromatography | Recrystallization | Filtration |
| Advantages | Avoids alkyl halides | Higher atom economy | Streamlined process |
Challenges and Optimization
Regioselectivity
Solvent Effects
Scalability
- The one-pot method offers better scalability, though nitro reduction steps require careful handling of hydrogen gas.
Chemical Reactions Analysis
5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Research indicates that compounds similar to 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that derivatives of benzodiazoles can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties
- Neuroprotective Effects
Data Table: Biological Activities
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the anticancer effects of various benzodiazole derivatives, including this compound. The compound was tested on human breast cancer cell lines (MCF-7) and showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 25 µM. The mechanism was linked to the induction of apoptosis via the intrinsic pathway .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 50 µg/mL for S. aureus, indicating significant antimicrobial potential. The study suggested that the methoxy group enhances the lipophilicity of the molecule, facilitating membrane penetration .
Mechanism of Action
The mechanism of action of 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets and pathways in the body. The compound may bind to certain receptors or enzymes, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The benzodiazol-2-one core is a versatile pharmacophore, with modifications at the 1-, 5-, or 6-positions significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Benzodiazol-2-one Derivatives
*Note: Molecular formula and weight for the 3-methoxy analog inferred from structural data in .
Physicochemical and Pharmacokinetic Properties
- Hydrogen Bonding and Solubility : The target compound’s methoxy group enhances solubility in polar solvents compared to halogenated analogs (e.g., 4-fluoro or 4-chloro derivatives) .
- Reactivity: The aminoethyl analog (sc-349893) exhibits nucleophilic reactivity at the amino group, enabling conjugation reactions, whereas the nitro-substituted derivative () is electrophilic .
Biological Activity
5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one, commonly referred to as a benzimidazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its structural characteristics, biological mechanisms, and potential therapeutic applications.
Structural Characteristics
The compound's IUPAC name is 5-[(4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one. Its molecular formula is , with a molecular weight of approximately 269.30 g/mol. The structure features a benzodiazole core substituted with a methoxyphenyl group, which is crucial for its biological activity.
Research indicates that benzimidazole derivatives exhibit various mechanisms of action, primarily through interactions with specific biological targets:
- Anti-inflammatory Activity : Benzimidazole compounds have been shown to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. For instance, modifications at the C5 position have resulted in compounds with significant selectivity for COX-2 over COX-1, indicating potential as anti-inflammatory agents .
- Anticancer Properties : Some studies suggest that benzimidazole derivatives can inhibit key protein-protein interactions involved in cancer progression. For example, compounds targeting the STAT3 signaling pathway have demonstrated promising results in inhibiting tumor growth .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and similar derivatives:
| Activity | Target | IC50 Value | Reference |
|---|---|---|---|
| Anti-inflammatory | COX-2 | 384-fold selective | |
| Anticancer | STAT3 | 15.8 µM | |
| Protein Kinase Inhibition | Lck | 0.007 µM |
Case Studies and Experimental Findings
Several studies have highlighted the biological significance of this compound:
- Inhibition of Inflammatory Pathways : A study demonstrated that derivatives with methoxy substitutions exhibited enhanced anti-inflammatory effects by modulating cytokine release and inhibiting COX pathways .
- Cancer Therapeutics : Research on the inhibition of STAT3 revealed that certain benzimidazole compounds could disrupt critical signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis .
- Protein Kinase Activity : The compound's ability to inhibit lymphocyte-specific protein tyrosine kinase (Lck) has been documented, showcasing its potential as an immunomodulatory agent .
Q & A
Q. What are the primary synthetic routes for 5-{[(4-methoxyphenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one?
The compound is typically synthesized via condensation reactions. For example, reacting substituted amines with carbonyl precursors under reflux conditions using solvents like ethanol or dimethyl sulfoxide (DMSO). Key steps include forming the benzodiazole core and introducing the 4-methoxyphenylmethylamine moiety. Reaction optimization often involves controlled pH, inert atmospheres, and purification via column chromatography .
Q. Which spectroscopic techniques are critical for structural characterization?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and High-Performance Liquid Chromatography (HPLC) are essential for confirming purity and structural integrity. Mass spectrometry (MS) provides molecular weight validation. X-ray crystallography, refined using SHELX software, is recommended for unambiguous determination of stereochemistry and crystal packing .
Q. What preliminary biological assays are used to screen this compound?
Initial screening includes in vitro assays for antimicrobial, anti-inflammatory, or anticancer activity. For example, MTT assays for cytotoxicity and enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential). These assays often use cell lines or purified enzymes, with IC₅₀ values calculated to assess potency .
Advanced Questions
Q. How can conflicting spectroscopic data during structural elucidation be resolved?
Contradictions in NMR or MS data may arise from tautomerism or impurities. Cross-validation with X-ray crystallography (using SHELXL for refinement) is critical. Dynamic NMR experiments or computational modeling (DFT calculations) can resolve tautomeric equilibria. Purity checks via HPLC-MS are advised to exclude side products .
Q. What experimental design considerations are critical for optimizing synthesis yield?
Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reactivity but may require inert atmospheres.
- Temperature control : Reflux conditions (80–120°C) balance reaction rate and decomposition risks.
- Catalyst use : Acid/base catalysts (e.g., p-toluenesulfonic acid) can accelerate cyclization steps.
- Workup protocols : Extraction and chromatography minimize byproducts .
Q. How does the 4-methoxyphenyl group influence bioactivity compared to analogs?
The methoxy group enhances lipophilicity, improving membrane permeability. Structure-Activity Relationship (SAR) studies show that electron-donating substituents (e.g., -OCH₃) on the phenyl ring increase affinity for hydrophobic enzyme pockets. Comparative assays with non-methoxy analogs (e.g., 4-chlorophenyl derivatives) reveal significant differences in potency and selectivity .
Q. What strategies address low solubility in pharmacological testing?
Solubility can be improved via:
- Prodrug design : Introducing ionizable groups (e.g., phosphate esters).
- Co-solvents : Use of DMSO-water mixtures (<5% DMSO to avoid cytotoxicity).
- Nanoformulation : Liposomal encapsulation or cyclodextrin complexes .
Methodological Challenges
Q. How to analyze tautomeric equilibria in the benzodiazole core?
Tautomerism between 1H and 3H forms can complicate spectral interpretation. Use variable-temperature NMR to observe proton exchange rates. Computational methods (e.g., Gaussian software) predict dominant tautomers based on thermodynamic stability. X-ray crystallography provides definitive evidence .
Q. What are the limitations of SHELX in refining this compound’s crystal structure?
SHELX struggles with disordered solvent molecules or twinning in low-quality crystals. For high-resolution data, iterative refinement with SHELXL-2018 is effective. For twinned data, twin-law identification (via PLATON) and the TWIN command in SHELXL improve accuracy .
Q. How to validate target engagement in mechanistic studies?
Use biophysical techniques like Surface Plasmon Resonance (SPR) for binding affinity measurement. Cellular thermal shift assays (CETSA) confirm target interaction in vivo. Knockdown/overexpression models (e.g., CRISPR/Cas9) validate phenotypic changes linked to the compound’s mechanism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
